1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane
Overview
Description
Scientific Research Applications
Synthesis of Fluorinated Compounds
Fluorinated Propadiene Production : Research by Belter (1999) has shown that 1-Chloro-3,3-difluoropropadiene can be produced from 1,1,2,3,3-pentachloropropane, indicating its utility in synthesizing fluorinated compounds (Belter, 1999).
Manufacturing Fluorocarbons : A method described by Takubo et al. (1998) involves the use of 1,1,2,3,3-pentachloropropane for producing various fluorocarbons, highlighting its application in industrial manufacturing processes (Takubo, Aoyama, & Nakada, 1998).
Chemical Reactions and Structural Analysis
- Conformational Study : Research by Kaleem et al. (1992) investigated the molecular structures and conformations of 1,1,2,3,3-pentachloropropene and related compounds, providing insights into their chemical behavior in various conditions (Kaleem, Lund, Schei, Meijere, Hagen, & Stoelevik, 1992).
Catalyst and Reagent Roles
Use in Catalysis : Tris(pentafluorophenyl)borane, a compound related to 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane, has been studied for its role as a catalyst in various chemical reactions, such as hydrometallation and alkylations, demonstrating the potential use of related fluorinated compounds in catalysis (Erker, 2005).
- to 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane. This research highlights the versatility of such compounds in generating diverse reaction products under different conditions, which is relevant for the synthesis of specialized chemicals (Banks, Barlow, Haszeldine, & Morton, 1974).
Polymer and Material Science
- Polymerization and Material Synthesis : Vinylpentafluorocyclopropane, a derivative of 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane, was used in a study by Yang (2003) to synthesize unsaturated fluoropolymers, indicating its application in advanced material science and polymer research (Yang, 2003).
Advanced Chemical Synthesis
- Complex Organic Synthesis : Research by Brisdon et al. (2003) on the synthesis of main-group trifluoropropynyl organometallic compounds, using 1,1,1,3,3-pentafluoropropane, demonstrates the compound's role in the creation of novel fluorocarbon fragments. This has implications for the synthesis of complex organic and organometallic compounds (Brisdon, Crossley, Pritchard, Sadiq, & Warren, 2003).
Environmental Applications
- Environmental Impact Studies : Smith et al. (1993) discussed 1,1,2,2,3-pentafluoropropane (related to 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane) as an alternative for R-11, a refrigerant. This highlights the environmental applications of such compounds in searching for eco-friendly alternatives to harmful chemicals (Smith, Ratanaphruks, Tufts, & Ng, 1993).
properties
IUPAC Name |
1,1,2,3,3-pentachloro-1,2,3-trifluoropropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl5F3/c4-1(9,2(5,6)10)3(7,8)11 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFMHLKEVWYPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl5F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503091 | |
Record name | 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |
CAS RN |
1652-74-0 | |
Record name | 1,1,2,3,3-Pentachloro-1,2,3-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.